Taragarestrant

SERD Breast Cancer Phase III Clinical Trial

Taragarestrant (D-0502) is a Phase III oral SERD with demonstrated activity against ESR1-mutant (Y537S) breast cancer (ORR 22.2%, mPFS 10.1 months). Unlike intramuscular fulvestrant, this orally bioavailable agent (MW 475.39) enables PK/PD modeling and combination protocols with CDK4/6 inhibitors. With MCF7 IC₅₀ of 2.07 nM and clinical dosing up to 400 mg QD, it serves as a reference SERD for ER degradation studies in wild-type and mutant ERα contexts.

Molecular Formula C25H25Cl2FN2O2
Molecular Weight 475.4 g/mol
CAS No. 2118899-51-5
Cat. No. B10854881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaragarestrant
CAS2118899-51-5
Molecular FormulaC25H25Cl2FN2O2
Molecular Weight475.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3Cl)C=CC(=O)O)Cl)NC4=CC=CC=C24
InChIInChI=1S/C25H25Cl2FN2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1
InChIKeyPSJRZBBUWGIUPM-BBNFHIFMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taragarestrant (D-0502) CAS 2118899-51-5: Oral SERD in Phase III Development for ER+/HER2– Breast Cancer


Taragarestrant (D-0502; CAS 2118899-51-5) is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed by Inventis Bio for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer [1]. Structurally similar to AZD9496, this small molecule (C₂₅H₂₅Cl₂FN₂O₂; MW 475.39 g·mol⁻¹) binds to the estrogen receptor, induces a conformational change, and promotes ER degradation, thereby blocking ER-driven proliferative signaling in hormone receptor-positive breast cancer cells [1]. Taragarestrant is currently being evaluated in a randomized, parallel-controlled, open-label Phase III clinical trial (NCT06954961) comparing its efficacy and safety directly against intramuscular fulvestrant injection in patients with ER+/HER2– locally advanced or metastatic breast cancer [2].

Why Taragarestrant (D-0502) Cannot Be Substituted with Other SERDs: Evidence-Based Differentiation Guide


Within the SERD class, compounds exhibit substantial variability in oral bioavailability, ER degradation potency in wild-type versus ESR1-mutant backgrounds, and clinical response profiles [1]. Fulvestrant, the only SERD approved prior to the oral SERD era, requires large-volume intramuscular injections due to its poor oral bioavailability, creating patient compliance challenges and limiting achievable plasma concentrations [1]. Among oral SERDs, head-to-head comparative clinical data are limited, but available cross-study analyses reveal significant differences in objective response rates (ORR), progression-free survival (PFS), and safety profiles between compounds [2]. Additionally, the ability to effectively degrade clinically relevant ESR1 mutations—a primary driver of endocrine resistance—varies across SERD candidates [3]. Taragarestrant has advanced to a Phase III trial with a randomized design against fulvestrant, and available Phase I/II data allow for cross-study comparisons that inform evidence-based procurement decisions for clinical research applications [2].

Quantitative Differentiation Evidence for Taragarestrant (D-0502) in ER+/HER2– Breast Cancer


Taragarestrant vs Fulvestrant: Ongoing Phase III Head-to-Head Clinical Trial (NCT06954961)

Taragarestrant is currently being compared directly against fulvestrant in a randomized, parallel-controlled, open-label, multicenter Phase III clinical study (NCT06954961) in patients with ER+/HER2– locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy [1]. This trial represents a direct head-to-head comparison with the injectable standard-of-care SERD, with an estimated enrollment of 640 subjects [1].

SERD Breast Cancer Phase III Clinical Trial

Taragarestrant Demonstrates Potent Antiproliferative Activity in MCF7 ER+ Breast Cancer Cells

In preclinical testing, Taragarestrant exhibited potent antiproliferative activity against human ER+ MCF7 breast cancer cells [1]. The compound inhibited MCF7 cell proliferation with an IC₅₀ of 2.07 nM when assessed over a 5-day incubation period using the Cell Titer Glo assay [1].

Antiproliferative MCF7 IC50

ERα Binding Affinity of Taragarestrant Measured by Fluorescence Polarization

Taragarestrant binds to full-length human ERα and displaces the fluorescent tracer Fluormone ES2 [1]. In a fluorescence polarization assay with 60-minute incubation, Taragarestrant demonstrated an IC₅₀ of 46.4 nM for ERα binding [1].

ERα binding Fluorescence Polarization IC50

Taragarestrant Shows Superior Response Rates vs Elacestrant in Cross-Study Comparison (ITT and ESR1-Mutant Populations)

A cross-study analysis comparing Taragarestrant Phase Ib data with Elacestrant Phase III EMERALD trial data (non-head-to-head) suggests superior clinical activity for Taragarestrant, particularly in patients harboring ESR1 mutations [1]. In the intention-to-treat (ITT) population, Taragarestrant demonstrated an ORR of 15.7% and a median PFS of 5.6 months, compared with Elacestrant's ORR of 4.5% and median PFS of 2.8 months (HR=0.70) [1]. In the ESR1-mutant subgroup, Taragarestrant achieved an ORR of 22.2% and median PFS of 10.1 months, compared with Elacestrant's ORR of 7.1% and median PFS of 3.8 months (HR=0.55) [1].

ORR PFS ESR1 Mutation Cross-Study Comparison

Taragarestrant Achieves Up to 90% ER Degradation in Tumor Biopsies from Heavily Pretreated Patients

In a Phase I/II clinical trial (NCT03916744), Taragarestrant demonstrated dose-dependent ER degradation in tumor biopsies, achieving up to 90% reduction in ER protein levels . At the 400 mg daily dose, partial responses and stable disease were observed in heavily pretreated patients .

ER Degradation Tumor Biopsy Phase I/II

Taragarestrant Demonstrates Preclinical Activity in ESR1-Mutant Breast Cancer Models

Preclinical studies have demonstrated that Taragarestrant exhibits significant activity in breast cancer models harboring ESR1 mutations, a common driver of endocrine resistance [1]. In combination with the CDK4/6 inhibitor palbociclib, Taragarestrant resulted in enhanced tumor growth inhibition or regression in ESR1-mutated (Y537S) patient-derived xenograft (PDX) models [1].

ESR1 Mutation Y537S Xenograft Combination Therapy

Recommended Research and Industrial Applications for Taragarestrant (D-0502) CAS 2118899-51-5


Clinical Investigation of Oral SERD Therapy in ER+/HER2– Advanced or Metastatic Breast Cancer

Taragarestrant is ideally suited for clinical research protocols evaluating oral SERD monotherapy or combination therapy with CDK4/6 inhibitors (e.g., palbociclib) in patients with ER+/HER2– advanced or metastatic breast cancer, including those who have progressed on prior endocrine therapy [1]. The ongoing Phase III trial (NCT06954961) provides a direct comparative framework against fulvestrant injection, enabling evidence-based protocol design for randomized studies [2].

Preclinical and Translational Research in ESR1-Mutant Breast Cancer Models

Given Taragarestrant's demonstrated activity in ESR1-mutant (Y537S) patient-derived xenograft models and its favorable clinical outcomes in ESR1-mutant patient subgroups (ORR 22.2%, mPFS 10.1 months) [3], this compound is a valuable tool compound for investigating mechanisms of endocrine resistance and evaluating combination strategies in ESR1-mutant breast cancer. Researchers can employ Taragarestrant to study ER degradation dynamics and downstream signaling in wild-type and mutant ERα contexts [4].

In Vitro ER Degradation and Antiproliferative Assays in ER+ Breast Cancer Cell Lines

Taragarestrant demonstrates potent antiproliferative activity in MCF7 cells (IC₅₀ = 2.07 nM) and measurable ERα binding (IC₅₀ = 46.4 nM by fluorescence polarization) [5]. These well-characterized in vitro parameters make Taragarestrant suitable for use as a reference SERD in cell-based assays studying ER signaling, ER degradation kinetics, and the pharmacodynamics of estrogen receptor-targeted therapies. The compound can serve as a positive control in screening assays for novel ER degraders or in mechanistic studies of ER turnover pathways.

Oral Bioavailability and Pharmacokinetic Research for SERD Formulation Development

Unlike fulvestrant, which requires intramuscular administration due to poor oral bioavailability [6], Taragarestrant is an orally bioavailable SERD with favorable pharmacokinetic properties suitable for clinical development [7]. This compound may be utilized in preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling studies, formulation optimization research, and bioavailability comparisons with other oral SERD candidates. Its established oral dosing regimen (up to 400 mg QD in clinical studies) provides a reference point for comparative bioavailability assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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